3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Description
3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a serine/threonine kinase, an essential component of the MAP kinase signal transduction pathway .
Mode of Action
Based on the structural similarity to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, it can be inferred that this compound may interact with its target, potentially cdk2, to inhibit its function . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis . CDK2 is known to play a crucial role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight is 358893 , which is within the acceptable range for drug-like molecules, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that this compound may lead to cell cycle arrest and induction of apoptosis within cells .
Properties
IUPAC Name |
3-(9-chloro-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-13-6-7-18-15(10-13)17-11-16(12-3-1-4-14(24)9-12)22-23(17)20(25-18)19-5-2-8-26-19/h1-10,17,20,24H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJKSMQIMMIWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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